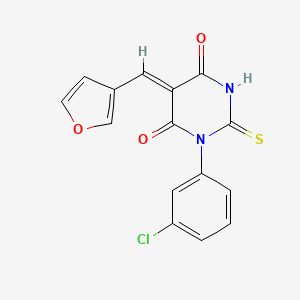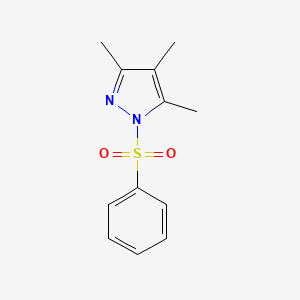
N~1~-(3-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-(3-methylphenyl)-N-2-(4-nitrophenyl)-N-2-(phenylsulfonyl)glycinamide, commonly referred to as MNNG, is a chemical compound that has been widely used in scientific research. MNNG belongs to the class of N-nitroso compounds, which are known to be highly reactive and mutagenic.
作用机制
MNNG is known to induce DNA damage through the formation of highly reactive intermediates, including alkylating agents and nitrosamines. These intermediates can react with DNA bases, leading to the formation of DNA adducts and strand breaks. MNNG-induced DNA damage can lead to mutations and chromosomal aberrations if not repaired by the cell.
Biochemical and Physiological Effects:
MNNG-induced DNA damage has been shown to have various biochemical and physiological effects on cells. MNNG can induce cell cycle arrest and apoptosis in cells with damaged DNA. Additionally, MNNG-induced DNA damage can lead to genomic instability and increased cancer risk.
实验室实验的优点和局限性
MNNG has several advantages for lab experiments, including its high mutagenicity and ability to induce DNA damage. However, MNNG is also highly toxic and can be difficult to handle. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
未来方向
Future research on MNNG could focus on developing more efficient and less toxic methods for inducing DNA damage. Additionally, further studies on the mechanisms of MNNG-induced DNA damage and repair could provide insight into the development of new cancer therapies. Finally, research on the effects of MNNG on different cell types and in vivo models could provide a better understanding of its potential applications in research and medicine.
Conclusion:
In conclusion, MNNG is a highly reactive and mutagenic compound that has been widely used in scientific research. MNNG-induced DNA damage can have various biochemical and physiological effects on cells, including cell cycle arrest, apoptosis, and increased cancer risk. While MNNG has several advantages for lab experiments, its toxicity and variability in DNA damage induction can be limiting factors. Further research on MNNG could provide valuable insights into the mechanisms of DNA damage and repair and the development of new cancer therapies.
合成方法
MNNG can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-nitrobenzoyl chloride followed by the addition of phenylsulfonyl chloride and glycine. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
MNNG has been used in various scientific research applications, including mutagenesis studies, cancer research, and DNA damage studies. MNNG is a potent mutagen and has been used to induce mutations in bacterial and mammalian cells. Additionally, MNNG has been used to study the mechanisms of DNA damage and repair in cells.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-16-6-5-7-17(14-16)22-21(25)15-23(18-10-12-19(13-11-18)24(26)27)30(28,29)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGPQNJKRHLMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(benzylthio)methyl]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5147750.png)
![4-({3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5147758.png)

![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5147771.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5147775.png)
![N-[2-(2-furyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5147782.png)

![diethyl 5-[(2-naphthylsulfonyl)amino]isophthalate](/img/structure/B5147798.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5147832.png)


amino]benzamide](/img/structure/B5147851.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)